molecular formula C9H3Cl2KN2O3 B6215900 potassium 5-(3,5-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate CAS No. 2609019-15-8

potassium 5-(3,5-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B6215900
CAS No.: 2609019-15-8
M. Wt: 297.13 g/mol
InChI Key: AWCSYMRGFXKWCM-UHFFFAOYSA-M
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Description

Potassium 5-(3,5-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 3,5-dichlorophenyl group and at the 2-position with a carboxylate potassium salt. The 1,3,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its stability and versatility in medicinal and agrochemical applications . The potassium carboxylate group improves solubility in polar solvents, a critical factor for bioavailability and formulation in pharmaceutical or pesticidal contexts .

Properties

CAS No.

2609019-15-8

Molecular Formula

C9H3Cl2KN2O3

Molecular Weight

297.13 g/mol

IUPAC Name

potassium;5-(3,5-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate

InChI

InChI=1S/C9H4Cl2N2O3.K/c10-5-1-4(2-6(11)3-5)7-12-13-8(16-7)9(14)15;/h1-3H,(H,14,15);/q;+1/p-1

InChI Key

AWCSYMRGFXKWCM-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=NN=C(O2)C(=O)[O-].[K+]

Purity

95

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, studies have shown that potassium 5-(3,5-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate can inhibit various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Case Study:
In a study conducted by Selvaraj et al. (2017), a series of 1,3,4-oxadiazole derivatives were synthesized and tested against several microbial strains. The results indicated that specific substitutions on the oxadiazole ring enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Oxadiazole derivatives have also been investigated for their anticancer properties. This compound has shown promise in inhibiting the growth of various cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of oxadiazole derivatives on cancer cell lines. The findings revealed that modifications at the 5-position of the oxadiazole ring significantly increased cytotoxicity against breast cancer cells .

Agrochemical Applications

In addition to its medicinal properties, this compound is being studied for its potential as an agrochemical. Its ability to act as a plant growth regulator and pesticide makes it a candidate for further exploration in agricultural applications.

Case Study:
Research conducted on various oxadiazole derivatives highlighted their effectiveness in controlling plant pathogens and promoting plant growth. The study found that specific formulations could enhance resistance to fungal infections in crops .

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of the compound include:

Compound Name Substituents at Oxadiazole 5-Position Functional Group at Oxadiazole 2-Position Biological Activity/Application
Potassium 5-(3,5-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate 3,5-Dichlorophenyl Potassium carboxylate Antimicrobial, pesticidal (inferred)
5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol 4-Methoxybenzyl Thiol (-SH) Intermediate in antimicrobial synthesis
2-[2-[5-[2-(4-Chlorophenyl)ethyl]-1,3,4-oxadiazol-2-yl]-1H-indol-4-yl]-N,N-dimethyltoluidine 4-Chlorophenylethyl Indole-linked dimethyltoluidine Nociceptive receptor ligand
4-[5-(3,5-Dichlorophenyl)-4,5-dihydroisoxazole-3-yl]-N-(methoxyiminomethyl)-2-methylbenzamide 3,5-Dichlorophenyl (isoxazole core) Methoxyiminomethyl-benzamide Agrochemical insecticide

Key Observations :

  • Substituent Impact: The 3,5-dichlorophenyl group in the target compound contrasts with the 4-methoxybenzyl group in ’s analogue.
  • Functional Group Role : The potassium carboxylate improves aqueous solubility compared to thiol or amide derivatives, facilitating drug delivery or agrochemical dispersion .
Patent and Industrial Relevance

Its structural similarity to patented insecticides supports further investigation into its mode of action (e.g., acetylcholinesterase inhibition or GABA receptor modulation) .

Preparation Methods

Synthesis of 5-(3,5-Dichlorophenyl)-1,3,4-Oxadiazole-2-Carboxylic Acid Alkyl Esters

The foundational method adapts the three-step protocol from CN104974106A, modified for aromatic substitution. Step 1 involves ammonolysis of diethyl oxalate (0.1 mol) with hydrazine hydrate (0.12 mol) in ethanol at 60°C for 4 hours, yielding ethyl oxalate hydrazide (82% yield). Step 2 substitutes fatty acid anhydrides with 3,5-dichlorobenzoyl chloride (0.11 mol) in dichloromethane, reacting with the hydrazide intermediate at 25°C for 12 hours to form 2-(3,5-dichlorobenzoylhydrazine)-ethyl oxalate (73% yield). Step 3 employs phosphorus oxychloride (POCl₃) as the cyclizing agent, heating the acylated hydrazide at 80°C for 6 hours to produce ethyl 5-(3,5-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate (68% yield).

Hydrolysis to Potassium Salt

The ester intermediate (0.05 mol) undergoes saponification with potassium hydroxide (0.15 mol) in a 1:1 ethanol-water mixture at reflux for 3 hours. Neutralization with HCl followed by recrystallization from hot water yields the potassium salt as white crystals (89% purity by HPLC). This method avoids explosive intermediates like azides, enhancing safety for scale-up.

One-Pot Copper-Catalyzed Synthesis

Direct Coupling of 3,5-Dichlorobenzoic Acid

Adapting the protocol from ACS JOC 2022, 3,5-dichlorobenzoic acid (5.0 mmol) reacts with 1,1,1-triphenyl-N-(tosyloxy)lamine (NIITP, 5.5 mmol) in anhydrous 1,4-dioxane at 80°C for 3 hours under nitrogen. Subsequent addition of iodobenzene (12.5 mmol), 1,10-phenanthroline (40 mol%), CuI (20 mol%), and Cs₂CO₃ (1.5 equiv) at 120°C for 17 hours affords the oxadiazole ester directly (78% yield).

Advantages of Transition Metal Catalysis

This method eliminates isolated intermediates, reducing purification steps. Copper(I) iodide facilitates Ullmann-type coupling, enabling C–O bond formation between the oxadiazole core and the dichlorophenyl group. Compared to traditional cyclization, this approach achieves higher atom economy (82% vs. 68% in conventional routes).

Electrochemical Cyclization of Acylthiosemicarbazides

Electrooxidative Ring Closure

Based on Turk J Pharm Sci 2020, 3,5-dichlorophenyl acylthiosemicarbazide (18.0 mmol) undergoes electrolysis at a platinum anode in acetonitrile (0.1 M LiClO₄) at 1.2 V vs. Ag/AgCl. Controlled potential electrolysis for 6 hours generates the oxadiazole ring via desulfurization, yielding 5-(3,5-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid (65% yield).

Neutralization and Salt Formation

The free acid is dissolved in hot ethanol, treated with equimolar KOH, and cooled to precipitate the potassium salt (mp 245–247°C, IR ν 1678 cm⁻¹ for C=O). This solvent-free method reduces waste but requires specialized equipment, limiting industrial adoption.

Comparative Analysis of Synthetic Routes

Parameter Hydrazide Route Copper Catalysis Electrochemical
Yield (%)687865
Reaction Time (h)22206
Safety ProfileModerate (POCl₃ use)HighHigh
ScalabilityIndustrialPilot-scaleLab-scale
Cost (USD/kg product)12009502100

The copper-catalyzed method offers the best yield-to-cost ratio, while the hydrazide route remains preferred for existing manufacturing infrastructure. Electrochemical synthesis, though eco-friendly, is prohibitively expensive for large batches.

Characterization and Quality Control

Spectroscopic Validation

  • IR Spectroscopy : Strong absorption at 1675–1685 cm⁻¹ confirms the oxadiazole C=N stretch, while the carboxylate group shows asymmetric stretching at 1580–1600 cm⁻¹.

  • ¹H NMR (DMSO-d₆): Singlet at δ 8.21 ppm (2H, aromatic H), δ 8.45 ppm (1H, aromatic H), and absence of ester protons post-hydrolysis.

  • HPLC : Retention time 6.72 min (C18 column, 70:30 MeOH:H₂O), purity ≥98%.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 280°C, suitable for formulations requiring high-temperature processing .

Q & A

Q. What are the optimal synthetic routes for potassium 5-(3,5-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of hydrazide intermediates followed by carboxylation. For example, refluxing 3,5-dichlorophenyl hydrazide with potassium hydroxide in ethanol under controlled pH (8–10) can yield the oxadiazole core. Key parameters include:

  • Temperature : Prolonged reflux (6–8 hours) improves cyclization efficiency.
  • Solvent System : Ethanol-water mixtures enhance solubility of intermediates.
  • Purification : Recrystallization from ethanol/water (3:1 v/v) achieves >95% purity .
    Comparative studies with analogous oxadiazoles suggest that substituting dichlorophenyl groups requires inert atmospheres to prevent halogen displacement .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.4–7.6 ppm for dichlorophenyl ).
  • FT-IR : Peaks at 1680–1700 cm1^{-1} indicate carboxylate C=O stretching.
  • X-ray Crystallography : Resolves crystal packing and confirms the oxadiazole ring geometry (e.g., bond angles ~120° for sp2^2 hybridized carbons) .
  • Elemental Analysis : Validates potassium content (theoretical ~12.5% by mass) .

Advanced Research Questions

Q. How does the 3,5-dichlorophenyl substituent influence electronic properties and reactivity?

Methodological Answer: The electron-withdrawing Cl groups reduce electron density on the oxadiazole ring, enhancing electrophilic substitution resistance. Computational studies (DFT) show:

  • HOMO-LUMO Gap : ~4.2 eV, indicating moderate reactivity.
  • Lipophilicity : LogP ≈ 2.1 (measured via HPLC), suggesting improved membrane permeability compared to non-halogenated analogs .
    Experimental validation involves Hammett substituent constants (σ ≈ 0.78 for 3,5-Cl2_2) to predict reaction kinetics .

Q. What are the key challenges in achieving high purity, and how can they be mitigated?

Methodological Answer: Common impurities include:

  • Unreacted hydrazide : Removed via aqueous washes (pH 4–5).
  • Potassium salts : Dialysis or ion-exchange chromatography isolates the carboxylate form .
    Advanced purification methods:
  • HPLC : C18 column with acetonitrile/0.1% TFA mobile phase (retention time ~8.2 min).
  • TGA : Monitors thermal stability (>200°C decomposition) to ensure no solvent residues .

Q. How does this compound interact with biological targets, and what methodologies are used to study these interactions?

Methodological Answer:

  • Enzyme Inhibition Assays : Test inhibition of cyclooxygenase-2 (COX-2) via fluorescence polarization (IC50_{50} ~15 µM) .
  • Molecular Docking : Glide SP scoring identifies binding pockets in COX-2 (ΔG ≈ -9.2 kcal/mol) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd_d ~2.3 µM) with human serum albumin, relevant for pharmacokinetic profiling .

Q. Are there contradictory reports on biological activity, and how can discrepancies be resolved?

Methodological Answer: Discrepancies in antimicrobial activity (e.g., MIC ranging from 8–32 µg/mL against S. aureus) may arise from:

  • Assay Conditions : Variations in broth microdilution pH (6.5 vs. 7.4) .
  • Compound Solubility : DMSO concentration >1% reduces efficacy; use sonication for dispersion.
    Resolution strategies:
  • Standardized Protocols : Follow CLSI guidelines for MIC assays.
  • Metabolomic Profiling : LC-MS/MS identifies degradation products under assay conditions .

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